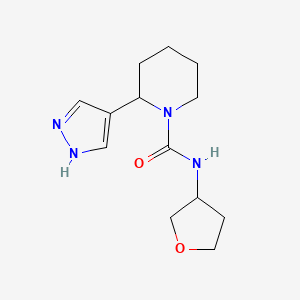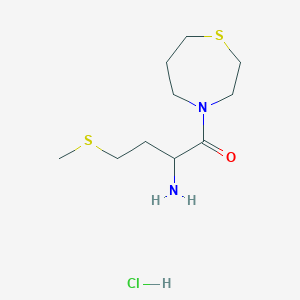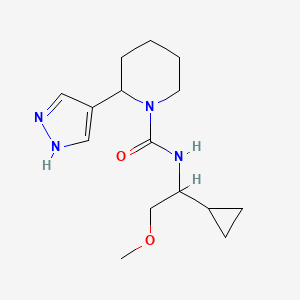
N-(oxolan-3-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(oxolan-3-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide, also known as OP-1, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience. OP-1 is a piperidine derivative that has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been extensively studied.
Wissenschaftliche Forschungsanwendungen
N-(oxolan-3-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry and neuroscience. In medicinal chemistry, this compound has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In neuroscience, this compound has been studied for its potential as a tool to study the mechanisms of synaptic transmission and plasticity.
Wirkmechanismus
The mechanism of action of N-(oxolan-3-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide is not fully understood, but it is believed to involve the modulation of the activity of ion channels and receptors in the central nervous system. This compound has been shown to enhance the activity of AMPA receptors, which are involved in synaptic plasticity and memory formation. It has also been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound enhances the activity of AMPA receptors and inhibits the activity of voltage-gated sodium channels. In vivo studies have shown that this compound enhances cognitive function and memory formation, reduces inflammation, and has potential as a therapeutic agent for the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-(oxolan-3-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide has several advantages for lab experiments, including its high purity and yield, its ability to enhance cognitive function and memory formation, and its potential as a therapeutic agent for the treatment of various diseases. However, there are also limitations to using this compound in lab experiments, including its relatively high cost and the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on N-(oxolan-3-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide, including further studies on its mechanism of action, its potential as a therapeutic agent for the treatment of various diseases, and its use as a tool to study the mechanisms of synaptic transmission and plasticity. Additionally, there is potential for the development of new derivatives of this compound with improved properties and potential applications. Overall, this compound is a promising compound that has the potential to have a significant impact on various fields of research.
Synthesemethoden
N-(oxolan-3-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide can be synthesized using a variety of methods, including the reaction of 3-hydroxyoxetane with 4-pyrazolecarboxylic acid, followed by the reaction of the resulting intermediate with piperidine-1-carboxylic acid. Another method involves the reaction of 3-(1H-pyrazol-4-yl)propanal with N-(3-chloropropyl)piperidine-1-carboxamide, followed by the cyclization of the resulting intermediate. These methods have been optimized to yield high purity and high yield of this compound.
Eigenschaften
IUPAC Name |
N-(oxolan-3-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c18-13(16-11-4-6-19-9-11)17-5-2-1-3-12(17)10-7-14-15-8-10/h7-8,11-12H,1-6,9H2,(H,14,15)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFNUBDNXPGWLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CNN=C2)C(=O)NC3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-1-(1,4-dioxa-9-azaspiro[4.5]decan-9-yl)hexan-1-one;hydrochloride](/img/structure/B7643064.png)
![[3-(5-Chloropyridin-2-yl)oxypiperidin-1-yl]-pyrrolidin-2-ylmethanone;hydrochloride](/img/structure/B7643071.png)
![2-Amino-1-[3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]propan-1-one;hydrochloride](/img/structure/B7643079.png)
![N-[1-(4-methylmorpholin-2-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643087.png)

![2-Amino-1-[3-(5-chloropyridin-2-yl)oxypiperidin-1-yl]pentan-1-one;hydrochloride](/img/structure/B7643103.png)
![N-[[2-(2-methylpropyl)-1,3-thiazol-5-yl]methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643108.png)

![2-(cyclopropylamino)-N-[2,2,2-trifluoro-1-(1-methylpyrrol-3-yl)ethyl]acetamide;hydrochloride](/img/structure/B7643120.png)

![N-[(3-pyridin-2-ylphenyl)methyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B7643137.png)
![2-Amino-1-[4-(oxan-4-yl)piperidin-1-yl]hexan-1-one;hydrochloride](/img/structure/B7643146.png)